![molecular formula C23H18N4O4S B2699030 (E)-N-(6-甲氧基苯并[d]噻唑-2-基)-3-(4-硝基苯基)-N-(吡啶-2-基甲基)丙烯酰胺 CAS No. 899735-70-7](/img/structure/B2699030.png)

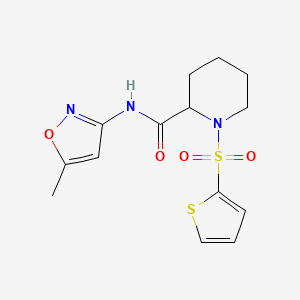

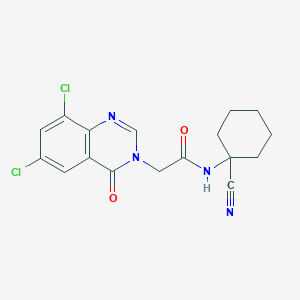

(E)-N-(6-甲氧基苯并[d]噻唑-2-基)-3-(4-硝基苯基)-N-(吡啶-2-基甲基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A new series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesised, and evaluated to assess their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Different (un)substituted (hetero)aromatic substituents were linked to N1 of the hydrazone in order to establish robust structure-activity relationships .Chemical Reactions Analysis

The inclusion of thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following Langmuir adsorption curves .科学研究应用

代谢和生物利用度

- 丙烯酰胺的生物利用度和代谢:研究表明,丙烯酰胺在人体内代谢迅速,具有中等静脉清除率和 25.3% 的绝对生物利用度。丙烯酰胺代谢为三十多种代谢物,主要通过 CYP3A 介导的氧化、硫醇结合和酰胺水解。一种已识别的主要活性代谢物是 ACP-5862,由 CYP3A 氧化产生。这强调了了解丙烯酰胺代谢途径对于评估暴露风险和潜在治疗干预的重要性 (Podoll et al., 2018)。

毒理学和风险评估

丙烯酰胺和缩水甘油酰胺代谢物作为生物标志物:尿液中丙烯酰胺代谢物的存在,例如 N7-(2-氨基甲酰-2-羟乙基)鸟嘌呤,已被探索作为丙烯酰胺暴露的生物标志物。这些生物标志物可以反映职业性丙烯酰胺暴露,并作为流行病学研究中 AA 诱导的遗传毒性的指标,表明生物监测在丙烯酰胺暴露的风险评估和管理中的效用 (Yu-Fang Huang et al., 2018)。

皮肤致敏的定量风险评估:一项关于抗微生物剂引起的皮肤致敏的定量风险评估 (QRA) 的研究展示了评估消费品中使用的化学品风险的方法。这种方法可以应用于丙烯酰胺相关化合物,以评估其致敏潜力并确保消费者安全 (Asako Fukushima et al., 2023)。

暴露和流行病学

- 营养丙烯酰胺摄入的生物监测:比较素食者与无饮食偏好的杂食者尿液中丙烯酰胺代谢物的研究表明,饮食习惯显着影响丙烯酰胺暴露。这项研究强调了生物监测对于了解饮食选择对丙烯酰胺摄入及其潜在健康风险的影响的重要性 (Katharina Goerke et al., 2019)。

作用机制

Target of Action

The primary target of the compound (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is mercury (II) ions in water . It has been used as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide interacts with mercury (II) ions, forming a 2:1 coordination complex . This interaction causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .

Biochemical Pathways

The compound (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide affects the biochemical pathway involving mercury (II) ions and cysteine (Cys), a thiol-containing amino acid . Cys preferentially coordinates the mercury ions of the complex, causing dissociation of the complex and liberation of the dye .

Pharmacokinetics

Its ability to detect mercury (ii) ions in water down to 5 × 10 −8 m (10 ppb) suggests a high sensitivity .

Result of Action

The molecular effect of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide’s action is the color change of the chemosensor from pink to blue upon reaction with mercury (II) ions . On a cellular level, the compound can be used to detect cysteine in aqueous solution by UV-Vis spectroscopy down to 1 × 10 −7 M .

Action Environment

Environmental factors such as the presence of mercury (II) ions and cysteine in water influence the action, efficacy, and stability of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide . The compound offers a sensitive and rapid tool for the detection of mercury (II) in water and can be used as a simple and selective chemosensor for the screening of purified biothiols .

属性

IUPAC Name |

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4S/c1-31-19-10-11-20-21(14-19)32-23(25-20)26(15-17-4-2-3-13-24-17)22(28)12-7-16-5-8-18(9-6-16)27(29)30/h2-14H,15H2,1H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQVIVJWACFGJS-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B2698955.png)

![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)

![N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2698959.png)

![8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2698960.png)

![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2698967.png)

![2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)